molecular formula C9H13NO B1604433 (3-Methyl-2-(methylamino)phenyl)methanol CAS No. 941294-10-6

(3-Methyl-2-(methylamino)phenyl)methanol

Cat. No. B1604433
CAS RN: 941294-10-6
M. Wt: 151.21 g/mol
InChI Key: DMEBMZOBBHGZNP-UHFFFAOYSA-N
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Description

(3-Methyl-2-(methylamino)phenyl)methanol, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of amphetamine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Catalysis and Synthesis

A significant application of (3-Methyl-2-(methylamino)phenyl)methanol is found in the field of catalysis, where it plays a role in methylation reactions. Studies such as the work by Mathew et al. (2002) on Cu–Co synergism in catalysis highlight the importance of specific molecular structures in enhancing catalytic performance for methylation of phenols, demonstrating the role of chemical compositions in directing reaction pathways and product selectivity (Mathew, T., Shiju, N. R., Sreekumar, K., Rao, B., & Gopinath, C., 2002). Choi and Hong (2018) have utilized methanol for selective N-formylation and N-methylation of amines, showcasing the potential of methanol as a sustainable C1 source for the functionalization of primary amines (Choi, G., & Hong, S., 2018).

Green Chemistry

In green chemistry, (3-Methyl-2-(methylamino)phenyl)methanol is studied for its potential in creating sustainable and environmentally friendly chemical processes. Sarki et al. (2021) discuss the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, emphasizing the environmental benefits of using methanol in organic synthesis to achieve high yields of N-methylated products with reduced environmental impact (Sarki, N., Goyal, V., Tyagi, N., Puttaswamy, Narani, A., Ray, A., & Natte, K., 2021).

Materials Science

Applications in materials science are evident in studies like the one by Zhou et al. (2013), where methanol treatment was used to enhance the efficiency of polymer solar cells. This demonstrates the role of methanol and related compounds in modifying material properties to improve the performance of energy-related devices (Zhou, H., Zhang, Y., Seifter, J., Collins, S. D., Luo, C., Bazan, G., Nguyen, T.-Q., & Heeger, A., 2013).

Biological Conversion and Biotechnology

Whitaker et al. (2017) explored the biological conversion of methanol to specialty chemicals in Escherichia coli, showcasing the biotechnological applications of methanol in producing valuable compounds from a simple and abundant substrate. This highlights the potential of (3-Methyl-2-(methylamino)phenyl)methanol in biotechnological processes, including the production of chemicals and fuels from methanol (Whitaker, W. B., Jones, J. A., Bennett, R. K., Gonzalez, J. E., Vernacchio, V. R., Collins, S. M., Palmer, M. A., Schmidt, S., Antoniewicz, M., Koffas, M., & Papoutsakis, E., 2017).

properties

IUPAC Name

[3-methyl-2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-8(6-11)9(7)10-2/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBMZOBBHGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650024
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-(methylamino)phenyl)methanol

CAS RN

941294-10-6
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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